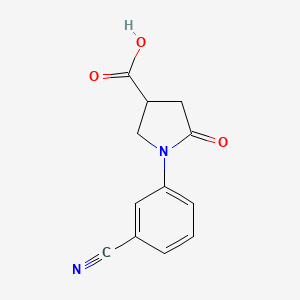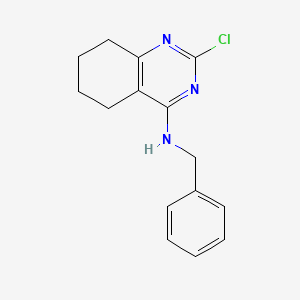
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature.
Applications De Recherche Scientifique
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Mécanisme D'action
The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. Specifically, this compound inhibits the activity of tyrosine kinases and phosphatases, which are involved in cancer cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Finally, it inhibits the activity of reverse transcriptase, which is involved in viral replication.
Biochemical and Physiological Effects
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has low toxicity and good bioavailability, making it a safe and effective compound to study. One limitation of studying this compound is its complex synthesis method, which may limit its availability for study.
Orientations Futures
There are many future directions for the study of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. One potential direction is the development of this compound as a cancer treatment. Further study is needed to determine the efficacy and safety of this compound in clinical trials. Another potential direction is the study of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further study is needed to determine the potential of this compound as a treatment for viral infections such as HIV.
Méthodes De Synthèse
The synthesis of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the reaction of 2-(2-Fluorophenyl)-4-methylthiazol-5-ylmethylamine with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea.
Propriétés
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-17(26-18(22-12)13-7-3-4-8-14(13)20)11-21-19(24)23-15-9-5-6-10-16(15)25-2/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNRBPOSRRMSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2850595.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)
![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)